[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
Description
Nuclear Magnetic Resonance Spectral Assignments
^1^H and ^13^C NMR spectra (DMSO-d~6~, 400 MHz) show characteristic signals:
Table 1: Key NMR Assignments
The ^19^F NMR spectrum exhibits a singlet at δ -114.2 ppm, consistent with para-substituted fluorobenzyl groups. Homonuclear correlation spectroscopy (COSY) confirms coupling between the benzyl CH~2~ (δ 5.58) and aromatic protons (δ 7.08–7.52).
Infrared Vibrational Mode Analysis
FT-IR spectroscopy (KBr pellet) identifies critical functional groups:
Table 2: Characteristic IR Bands
| Wavenumber (cm^-1^) | Assignment |
|---|---|
| 1684 | C=O stretch (conjugated ketone) |
| 1595 | C=N stretch (triazole) |
| 1521 | C–C aromatic ring breathing |
| 1252 | C–N stretch (morpholine) |
| 735 | C–F bending (fluorobenzyl) |
The absence of N–H stretching vibrations above 3200 cm^-1^ confirms complete acylation of the morpholine nitrogen. Time-dependent DFT calculations show excellent agreement (±15 cm^-1^) between observed and calculated vibrational modes.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]^+^ = 329.1274) reveals characteristic fragmentation pathways:
Major Fragmentation Pathways:
- Loss of CO morpholinoketone (Δm/z = 44.01)
- Retro-Diels-Alder cleavage of triazole (m/z 145.0398)
- Fluorobenzyl cation formation (m/z 109.0295)
Isotope patterns show the expected ^35^Cl/^37^Cl ratio (3:1) in chlorinated analogs, confirming synthetic routes. Tandem MS/MS analysis demonstrates stable triazole core retention during fragmentation, supporting its role as a structural anchor.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-12-3-1-11(2-4-12)9-19-10-13(16-17-19)14(20)18-5-7-21-8-6-18/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMNGHJRPGLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The morpholine ring can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs and their biological/physical properties:
| Compound Name | Key Substituents | Biological Activity/Property | Reference ID |
|---|---|---|---|
| 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone | 4-Fluorobenzyl, morpholinyl methanone | Cytotoxicity (IC50: ~14–20 μM in cancer cell lines); Tubulin polymerization inhibition | |
| 1-(Benzyl)-1H-1,2,3-triazol-4-ylmethanone | Benzyl, piperazinyl methanone | Higher cytotoxicity (IC50: ~5–10 μM) due to enhanced basicity of piperazine vs. morpholine | |
| 7-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,3-dimethylpurine-2,6-dione | 4-Fluorobenzyl, purine-dione linkage | Corrosion inhibition efficiency (86.9%); Pharmacological activity in purinergic signaling | |
| 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole | 4-Fluorobenzyl, phenethyl | Lower logP (2.1) and reduced cytotoxicity (IC50 >50 μM) compared to methanone derivatives | |
| 1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone | 4-Chlorobenzyl, morpholinyl methanone | Improved inhibition efficiency (94.0%) vs. 4-fluoro analog in corrosion studies |
Key Findings
- Substituent Position and Halogen Effects: The 4-fluorobenzyl group enhances metabolic stability compared to non-halogenated benzyl analogs, as fluorine reduces oxidative degradation . However, 4-chloro analogs (e.g., in purine-dione derivatives) show superior inhibition efficiency (94.0% vs. 86.9% for 4-fluoro), likely due to increased electronegativity and steric effects . Replacement of morpholine with piperazine ([3]) increases cytotoxicity, attributed to piperazine’s stronger basicity and hydrogen-bonding capacity.
- Methanone vs. Alkyl Linkers: Methanone derivatives (e.g., the target compound) exhibit higher tubulin polymerization inhibition (IC50 ~2 μM) compared to alkyl-linked triazoles (e.g., phenethyl analog in ), suggesting the carbonyl group enhances binding to tubulin’s colchicine site .
Hybrid Pharmacophores :
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties.
Structure and Properties
The structure of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone comprises a triazole ring substituted with a 4-fluorobenzyl group and a morpholine moiety. This unique configuration enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For example, derivatives similar to 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone have shown significant cytotoxic effects against various cancer cell lines.
A study focusing on related compounds indicated that triazole derivatives can induce apoptosis in breast cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT. The compound ZQL-4c, which shares structural similarities with 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone, exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. The presence of the fluorobenzyl group enhances the compound's ability to penetrate cell membranes, making it effective against various bacterial and fungal strains. Research has shown that triazoles can inhibit the growth of pathogens through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .
The biological activity of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is attributed to its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The fluorobenzyl group enhances membrane permeability and bioavailability.
Key Mechanisms
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via oxidative stress.
- Antimicrobial Action : Triazoles disrupt microbial cell wall synthesis and inhibit vital metabolic pathways.
Case Studies
Several case studies illustrate the biological efficacy of triazole derivatives:
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethanone?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Preparation of the azide precursor (e.g., 4-fluorobenzyl azide) and alkyne-functionalized morpholine derivative.
- Step 2 : Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mix) to yield the triazole-morpholine scaffold .
- Step 3 : Purification via column chromatography or recrystallization.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide preparation | NaN₃, DMF, 12 h, 60°C | 85–90 | |
| CuAAC reaction | CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH | 70–75 |
Q. What spectroscopic and crystallographic methods confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity. Key signals include:
- Fluorobenzyl aromatic protons (δ 7.2–7.4 ppm, doublet).
- Triazole proton (δ 8.1–8.3 ppm, singlet).
- Morpholine protons (δ 3.5–3.7 ppm, multiplet) .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?
Density Functional Theory (DFT) calculates electronic properties, such as:
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict electrophilic/nucleophilic sites. For triazole derivatives, HOMO localization on the triazole ring suggests nucleophilic attack susceptibility .
- Molecular Docking : Simulates binding to biological targets (e.g., enzymes). Studies on similar triazole-morpholine compounds show affinity for kinase active sites via hydrogen bonding with morpholine oxygen .
Q. How to resolve discrepancies in crystallographic data refinement?
Use SHELXL’s advanced features for challenging cases (e.g., disorder, twinning):
- Twin Refinement : Apply TWIN/BASF commands for twinned data.
- Anisotropic Displacement Parameters (ADPs) : Model thermal motion for heavy atoms (e.g., fluorine).
- Validation Tools : Check R-factor convergence (<5% Δ between R₁ and wR₂) and ADP consistency using WinGX .
| Refinement Issue | SHELXL Command | Outcome |
|---|---|---|
| Twinned crystal | TWIN 0.25 -0.1 0.33 | BASF ~0.35 |
| Disorder | PART -1, FREE | Split occupancy modeling |
Q. How to analyze conflicting biological activity data in triazole derivatives?
Conflicting results (e.g., varying IC₅₀ values) may arise from assay conditions or stereochemical factors. Mitigation strategies:
- Dose-Response Repetition : Test across multiple concentrations (e.g., 0.1–100 μM) in triplicate.
- Stereochemical Control : Verify enantiopurity via chiral HPLC (e.g., CHIRALPAK® columns) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
